6-Pentafluoroethyl-1h-pyrazin-2-one
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Overview
Description
6-Pentafluoroethyl-1H-pyrazin-2-one is a chemical compound with the molecular formula C6H3F5N2O. It belongs to the class of pyrazinones, which are nitrogen-containing heterocycles. This compound is characterized by the presence of a pentafluoroethyl group attached to the pyrazinone ring, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Pentafluoroethyl-1H-pyrazin-2-one can be achieved through several methods. One common approach involves the reaction of a suitable pyrazinone precursor with pentafluoroethyl halides under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction.
Another method involves the cyclization of appropriate precursors containing the pentafluoroethyl group and the pyrazinone moiety. This can be achieved through cyclization reactions under acidic or basic conditions, depending on the specific starting materials used.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Pentafluoroethyl-1H-pyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Substitution: The pentafluoroethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
6-Pentafluoroethyl-1H-pyrazin-2-one has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Pentafluoroethyl-1H-pyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes, receptors, or other biomolecules, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-(Pentafluoroethyl)-2(1H)-pyridinone: A similar compound with a pyridinone ring instead of a pyrazinone ring.
6-(Pentafluoroethyl)-2(1H)-pyrimidinone: Another related compound with a pyrimidinone ring.
Uniqueness
6-Pentafluoroethyl-1H-pyrazin-2-one is unique due to its specific combination of a pentafluoroethyl group and a pyrazinone ring. This combination imparts distinct chemical and physical properties, making it valuable for various scientific applications.
Properties
Molecular Formula |
C6H3F5N2O |
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Molecular Weight |
214.09 g/mol |
IUPAC Name |
6-(1,1,2,2,2-pentafluoroethyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C6H3F5N2O/c7-5(8,6(9,10)11)3-1-12-2-4(14)13-3/h1-2H,(H,13,14) |
InChI Key |
UHXWNWISPISAMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)C=N1)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
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